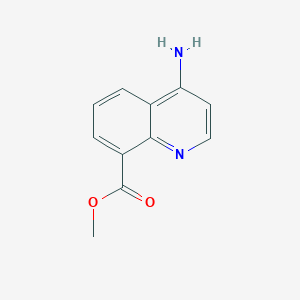

Methyl 4-aminoquinoline-8-carboxylate

Beschreibung

Significance of Quinoline (B57606) Derivatives in Chemical Biology

Quinoline derivatives are recognized as "privileged scaffolds" because they can interact with a wide range of biological targets, making them highly valuable in drug discovery. nih.govresearchgate.net The structural motif is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological effects. researchgate.netorientjchem.org These activities include anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govorientjchem.orgresearchgate.netnih.gov The versatility of the quinoline ring system allows medicinal chemists to design novel molecules with improved therapeutic efficacy and tailored pharmacological profiles. orientjchem.orgbohrium.com

Evolution of Aminoquinoline-Based Research

Aminoquinolines, particularly those with an amino group at the 4- or 8-position, have a rich history in therapeutic medicine. wisdomlib.org Research into 4-aminoquinolines surged with the development of chloroquine (B1663885), a highly effective antimalarial drug for many decades. nih.govlstmed.ac.uk Much of the subsequent research has focused on modifying the 4-aminoquinoline (B48711) structure to overcome growing drug resistance in pathogens like Plasmodium falciparum. nih.govresearchgate.net This has led to the synthesis of countless analogues with varied side chains and substitutions on the quinoline nucleus to enhance potency and improve pharmacokinetic properties. nih.govnih.gov

Concurrently, 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, carved out a crucial niche as agents effective against the latent liver stages of malaria parasites, a capability not shared by most 4-aminoquinoline drugs. nih.govnih.govwikipedia.org The metabolic activation of 8-aminoquinolines is considered essential for their activity, driving research into their biotransformation and structure-activity relationships. rsc.orgwho.int This dual focus on both 4- and 8-substituted quinolines highlights the scaffold's remarkable adaptability in addressing different therapeutic challenges. researchgate.netnih.gov

Scope of Academic Inquiry for Methyl 4-aminoquinoline-8-carboxylate

This compound is a specific derivative that combines features of both major classes of aminoquinolines: the 4-amino group, known for its role in blood-stage antimalarial activity, and a substituent at the 8-position, a critical site for the activity of drugs like primaquine. However, the substituent is a methyl carboxylate group, not the amino group characteristic of primaquine. This unique combination makes it a molecule of academic interest. Despite the prominence of its parent scaffolds, specific academic research focusing on the synthesis, characterization, and biological evaluation of this compound is not extensively documented in publicly available literature. Therefore, its properties and potential are largely inferred from the well-established principles of quinoline chemistry and pharmacology.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10N2O2 |

|---|---|

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

methyl 4-aminoquinoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3,(H2,12,13) |

InChI-Schlüssel |

YWXOPBAZWHBLKM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)N |

Herkunft des Produkts |

United States |

Chemical Profile of Methyl 4 Aminoquinoline 8 Carboxylate

Synthesis and Chemical Reactions

While a specific, dedicated synthesis for this compound is not prominently published, its synthesis can be conceived through established methods in quinoline (B57606) chemistry. A plausible and common strategy would involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor. nih.gov This route would likely start with a 4-chloroquinoline-8-carboxylate derivative, which would then be reacted with an amine source to introduce the 4-amino group. nih.gov

Alternative approaches could involve building the quinoline ring system from scratch using reactions such as the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, followed by esterification and other necessary functional group manipulations. sci-hub.se The Povarov reaction, an aza-Diels-Alder approach, also offers a pathway to constructing substituted 8-aminoquinolines. rsc.org The reactivity of this compound would be characteristic of its functional groups: the 4-amino group can be acylated or alkylated, and the 8-carboxylate ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological absorption. The available data for this compound is limited, primarily derived from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | keyorganics.net |

| Molecular Weight | 202.21 g/mol (Free Base) | keyorganics.net |

| CAS Number | 1447608-03-8 (HCl Salt) | bldpharm.comsigmaaldrich.com |

| Appearance | Reported as a solid (powder to crystalline) | wikipedia.org |

| Melting Point | Not publicly documented | |

| Boiling Point | Not publicly documented | |

| Solubility | Not publicly documented |

Note: Data is for the free base unless otherwise specified. The isoquinoline (B145761) analogue has the same molecular formula and weight. keyorganics.net

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of a chemical compound. While commercial suppliers indicate the availability of analytical data, specific datasets for this compound are not widely published in scientific literature. bldpharm.com

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline core, a singlet for the methyl ester protons, and a signal for the amino group protons. |

| ¹³C NMR | Resonances for the nine unique carbons of the quinoline ring system, the ester carbonyl carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (m/z 202.21 for the free base). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C=C/C=N stretching (aromatic rings). |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of Methyl 4-aminoquinoline-8-carboxylate is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The presence of the amino (-NH2) group is typically indicated by symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are expected to appear above 3000 cm⁻¹.

A strong absorption band, characteristic of the carbonyl (C=O) stretching of the ester group, is anticipated around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce bands in the 1300-1100 cm⁻¹ region. The C=N and C=C stretching vibrations within the quinoline ring system are expected to give rise to a series of bands in the 1650-1400 cm⁻¹ range. Furthermore, the in-plane and out-of-plane bending vibrations of the C-H bonds of the quinoline ring and the methyl group will populate the fingerprint region below 1400 cm⁻¹. For similar quinoline derivatives, characteristic FT-IR peaks have been reported that support these expected ranges mdpi.comresearchgate.net.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong bands for the aromatic ring stretching vibrations. The symmetric breathing modes of the quinoline ring system are often prominent in the Raman spectrum.

The C-C stretching vibrations of the aromatic rings are predicted to be observed in the 1600-1400 cm⁻¹ region. The methyl group's C-H stretching and bending vibrations will also be active. Raman spectroscopy is particularly useful for observing the vibrations of the core quinoline structure, which may be weak in the IR spectrum. Studies on related molecules like 6-methyl 1,2,3,4-tetrahyroquinoline have utilized Raman spectroscopy to confirm structural features nih.gov.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

To achieve a precise assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). By employing a suitable basis set, such as B3LYP/6-311++G(d,p), the vibrational frequencies and intensities can be calculated nih.govnih.gov. This computational approach allows for the detailed assignment of each observed band to a specific molecular motion.

For instance, the calculated frequencies for the N-H stretching, C=O stretching, and various ring deformation modes can be directly compared to the experimental values. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, leading to a strong correlation between the experimental and theoretical data nih.gov. This combined approach provides a robust and detailed understanding of the vibrational properties of this compound.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound Please note: The following data is based on theoretical expectations and data from analogous compounds, as direct experimental values for this compound are not readily available in the cited literature.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asym | ~3400 | Weak | Asymmetric stretching of the amino group |

| ν(N-H) sym | ~3300 | Weak | Symmetric stretching of the amino group |

| ν(C-H) arom | 3100-3000 | Strong | Aromatic C-H stretching |

| ν(C=O) | ~1710 | Medium | Carbonyl stretching of the ester |

| ν(C=N), ν(C=C) | 1650-1400 | Strong | Quinoline ring stretching vibrations |

| δ(N-H) | ~1600 | Weak | Amino group scissoring |

| ν(C-O) | 1300-1100 | Medium | Ester C-O stretching |

| Ring Breathing | Variable | Strong | Symmetric quinoline ring breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound will provide detailed information about the chemical environment of each proton. The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on their position and the electronic effects of the amino and carboxylate substituents.

The protons of the amino group (-NH2) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons (-CH3) of the ester group will likely produce a sharp singlet in the upfield region, anticipated around δ 3.9-4.1 ppm. For related 4-aminoquinoline (B48711) derivatives, aromatic protons are observed in similar downfield regions nih.gov.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Please note: The following data is based on theoretical expectations and data from analogous compounds, as direct experimental values for this compound are not readily available in the cited literature.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | Protons on the quinoline ring |

| NH₂ | Variable (broad) | s (br) | Amino group protons |

| -OCH₃ | 3.9 - 4.1 | s | Methyl ester protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbon atom of the carbonyl group (C=O) in the ester is expected to have the most downfield chemical shift, likely in the range of δ 165-175 ppm. The aromatic carbons of the quinoline ring will resonate in the δ 100-160 ppm region. The carbon attached to the amino group (C4) and the carbons of the quinoline ring junction will have distinct chemical shifts influenced by the substituents.

The carbon of the methyl group (-OCH3) will appear in the upfield region of the spectrum, typically around δ 50-55 ppm. In studies of similar 4-aminoquinoline structures, aromatic carbons are generally found within the δ 99–160 ppm range nih.gov.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Please note: The following data is based on theoretical expectations and data from analogous compounds, as direct experimental values for this compound are not readily available in the cited literature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | 165 - 175 | Ester carbonyl carbon |

| Aromatic-C | 100 - 160 | Quinoline ring carbons |

| -OCH₃ | 50 - 55 | Methyl ester carbon |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* transitions within the quinoline ring system. The presence of the amino group (an auxochrome) and the carboxylate group can influence the position and intensity of these bands. Studies on various amino- and nitro-substituted 2,4-diphenylquinolines have shown that the absorption spectra are sensitive to substitution patterns. researchgate.net For 4-aminoquinoline derivatives, absorption maxima are typically observed in the range of 280 to 510 nm. researchgate.net

| Transition | Expected Wavelength Range (nm) | Solvent |

| π → π | 280 - 350 | Ethanol |

| n → π | 350 - 450 | Ethanol |

Table 2: Expected UV-Vis Absorption Maxima for this compound.

The specific absorption maxima can be influenced by solvent polarity, with more polar solvents potentially causing a shift in the wavelength of the n-π* transition. researchgate.net

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 202.0742 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry of quinoline derivatives often involves characteristic losses. For the title compound, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give an [M - 31]⁺ ion.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield an [M - 59]⁺ ion.

Expulsion of a molecule of carbon monoxide (CO) from the quinoline ring or the ester group.

Fission of the quinoline ring system, a characteristic fragmentation for this heterocyclic core. chempap.orgnih.govresearchgate.netmcmaster.ca

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 202 | Molecular Ion |

| [M - CH₃O]⁺ | 171 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 143 | Loss of methoxycarbonyl radical |

| [M - CO]⁺ | 174 | Loss of carbon monoxide |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no specific crystal structure for this compound has been reported in the reviewed literature, obtaining suitable crystals would allow for its detailed solid-state analysis.

The analysis would confirm the planarity of the quinoline ring system and provide details about the conformation of the methyl carboxylate group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen of the ester, which govern the crystal packing. The study of related 4-aminoquinoline structures has provided valuable insights into the π-π stacking interactions and hydrogen bonding patterns that are likely to be observed. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, are standard for exploring electronic properties. mdpi.comnih.gov These studies can determine the distribution of electron density, which is crucial for understanding a molecule's reactivity.

Key electronic properties derived from DFT include Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For similar Schiff base compounds derived from 8-aminoquinoline (B160924), calculated energy gaps have been found to be around 3.82 to 4.08 eV, indicating potent biological function. nih.gov

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons. nih.gov Red-colored areas indicate negative potential, suitable for electrophilic attack, while blue areas represent positive potential, prone to nucleophilic attack. nih.gov

Calculation of Vibrational Frequencies and Spectra Simulation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule in its optimized geometric state. nih.govscholarpublishing.org The calculated frequencies are often scaled by a standard factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, allowing for a better correlation with experimental data. nih.gov

These simulations can predict the characteristic vibrational modes of functional groups within Methyl 4-aminoquinoline-8-carboxylate, such as the C=O stretching of the carboxylate group, N-H stretching of the amino group, and various vibrations of the quinoline ring system. For instance, studies on related carboxylic acids show a correlation between the C=O stretching frequency (νC=O) and the acidity (pKa) of the molecule. nih.gov This type of analysis helps confirm the molecular structure and provides insights into intramolecular interactions. nih.gov

Prediction of Optimized Molecular Geometries and Conformations

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. Using methods like DFT, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of this compound. mdpi.comscholarpublishing.org For example, in a related methylated quinoline, DFT calculations revealed how the introduction of a methyl group caused electron density redistribution and steric repulsion, leading to a specific orthogonal orientation of substituents relative to the quinoline ring. mdpi.com This information is critical for understanding the molecule's three-dimensional shape, which directly influences its ability to interact with biological targets.

| Calculation Type | Methodology Example | Key Outputs | Scientific Insight |

|---|---|---|---|

| DFT for Electronic Structure | B3LYP/6-311++G(d,p) | HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity and sites for molecular interaction. nih.gov |

| Vibrational Frequencies | DFT (B3LYP) with scaling factor | Simulated IR/Raman Spectra, Vibrational Mode Assignments | Aids in structural confirmation and interpretation of experimental spectra. nih.gov |

| Geometry Optimization | DFT B3LYP/cc-pVDZ | Optimized Bond Lengths, Bond Angles, Dihedral Angles | Determines the most stable 3D conformation of the molecule. mdpi.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Ligand-Target Interaction Modeling

For 4-aminoquinoline (B48711) derivatives, molecular docking has been extensively used to model interactions with various biological targets. mbimph.comnih.gov The process involves placing the optimized 3D structure of this compound into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, identifying those that form stable intermolecular interactions.

Key interactions often observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the amino group and the quinoline nitrogen of the 4-aminoquinoline scaffold are capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov Docking studies on related compounds have identified potential targets such as P. falciparum lactate (B86563) dehydrogenase and heme, where the quinoline ring interacts with the target, driving the compound's biological activity. nih.govnih.gov

Binding Affinity Predictions

A critical outcome of molecular docking is the prediction of binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). mbimph.com This score estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Scoring techniques are used to rank different ligands or different binding poses of the same ligand. mbimph.com For instance, in studies of 4-aminoquinoline hybrids targeting P. falciparum, the compound with the highest (most negative) binding energy was identified as the most promising candidate for further development. nih.gov By predicting the binding affinity of this compound to various targets, researchers can prioritize which protein-ligand complexes are most worthy of experimental validation, streamlining the drug development process.

| Simulation Aspect | Description | Example from 4-Aminoquinoline Research | Significance |

|---|---|---|---|

| Ligand-Target Modeling | Predicting the 3D pose of a ligand within a target's binding site. | Docking of 4-aminoquinoline variants into the binding pocket of an oxidoreductase protein. mbimph.com | Reveals key intermolecular interactions (e.g., hydrogen bonds) responsible for binding. |

| Binding Affinity Prediction | Using scoring functions to estimate the strength of the ligand-target interaction. | Ranking compounds based on binding energy scores to identify the most potent inhibitors. nih.gov | Allows for virtual screening and prioritization of compounds for experimental testing. mbimph.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related quinoline and quinazoline (B50416) derivatives provides a framework for understanding its likely dynamic behavior. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. pitt.edu

For related compounds, such as certain quinazoline derivatives, MD simulations have been employed to explore their interaction with biological targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These simulations, often initiated from a docked pose of the ligand in the protein's active site, can reveal the stability of the complex, key intermolecular interactions, and the conformational changes that both the ligand and the protein may undergo. nih.govmdpi.com

The general procedure for such a simulation involves placing the ligand-protein complex in a periodic box of water molecules and ions to mimic physiological conditions. nih.gov An appropriate force field, such as Amber or GROMACS, is then used to describe the interatomic forces. nih.gov The simulation is run for a duration sufficient to observe the system's dynamics, often on the nanosecond to microsecond timescale. nih.gov

Analysis of the simulation trajectory can provide information on:

Conformational Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the binding pose. A stable RMSD suggests that the ligand remains in its initial binding mode. nih.gov

Ligand-Binding Dynamics: The simulation can reveal the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. mdpi.com This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore its accessible conformations both in solution and when bound to a target. pitt.edu This can help in identifying the bioactive conformation, which is the specific three-dimensional shape the molecule adopts to exert its biological effect.

While direct data for this compound is pending, the established methodologies in related systems indicate that MD simulations would be a valuable tool to elucidate its conformational preferences and its dynamic interactions with potential biological targets.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Development of Predictive Models for Biological Activity

Numerous QSAR studies have been conducted on 4-aminoquinoline derivatives, primarily focusing on their antimalarial activity. These studies serve as a blueprint for how predictive models for this compound and its analogs could be developed.

A common approach involves compiling a dataset of 4-aminoquinoline compounds with their experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. Statistical methods such as Multiple Linear Regression (MLR) are employed to build a QSAR model that correlates a subset of these descriptors with the observed activity.

For instance, a study on the antimalarial activity of 4-aminoquinolines utilized the CORAL software to develop QSAR models. The models were built using a dataset of 112 compounds and validated through a process of splitting the data into training and validation sets. The statistical quality of the predictions for antimalarial activity was reported to be quite good.

The robustness and predictive power of a QSAR model are assessed using several statistical parameters. Key metrics include the coefficient of determination (R²) for the training set, the cross-validated R² (Q² or r²LOO), and the predictive R² for an external test set. A high value for these parameters indicates a reliable and predictive model.

| QSAR Model Validation Parameters | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by systematically leaving out samples from the dataset, rebuilding the model, and testing it on the left-out samples. | > 0.5 |

| Predictive R² | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.5 |

Identification of Key Structural Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired activity.

In studies of 4-aminoquinoline derivatives, a variety of descriptors have been found to be important. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule. For example, the presence or absence of nitrogen and oxygen atoms at a specific topological distance has been correlated with antimalarial activity.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: Log P, which is a measure of a compound's lipophilicity, is a commonly used hydrophobic descriptor.

Steric Descriptors: Molar refractivity (MR) is an example of a steric descriptor that relates to the volume occupied by a molecule.

For 4-aminoquinoline antimalarials, it has been suggested that features enabling accumulation in the parasite's food vacuole are key determinants of activity. Hydrophilic properties have been found to be crucial for activity against chloroquine-sensitive strains of Plasmodium falciparum.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining are powerful tools for navigating the vast chemical space and identifying compounds with desired properties. For a scaffold like 4-aminoquinoline, these techniques can be used to explore libraries of related compounds and to design new molecules with potentially improved activity.

The process often begins with a search of large chemical databases (such as PubChem, ChEMBL, or ZINC) for compounds that are structurally similar to this compound. This can be done using substructure or similarity searching, where the 4-aminoquinoline core is used as a query.

Once a collection of related compounds is assembled, data mining techniques can be applied to analyze their properties and activities. This can involve:

Clustering: Grouping compounds based on their structural similarity to identify diverse chemical scaffolds.

Classification: Building models to classify compounds as active or inactive based on their structural features.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen virtual libraries for new hits.

The development of parallel synthesis methods has enabled the creation of large, diverse libraries of 4-aminoquinoline derivatives. These libraries can be screened against biological targets, and the resulting data can be used to refine QSAR and pharmacophore models, leading to a more efficient drug discovery process.

Structure Activity Relationship Sar Studies of Methyl 4 Aminoquinoline 8 Carboxylate Analogues

Impact of Quinoline (B57606) Ring Substitution on Biological Performance

The substitution pattern on the quinoline ring of 4-aminoquinoline (B48711) derivatives is a key determinant of their biological activity. The nature and position of various functional groups can significantly modulate the potency and selectivity of these compounds.

Positional Effects of Amino and Carboxylate Groups

The relative positioning of the amino group at C4 and the carboxylate group at C8 on the quinoline ring is fundamental to the molecule's interaction with its biological targets. While specific studies on methyl 4-aminoquinoline-8-carboxylate are limited, research on analogous 4-aminoquinolines and 8-substituted quinolines provides valuable insights. The 4-amino group is widely recognized as crucial for the activity of many quinoline-based compounds. nih.govyoutube.com It is believed to play a role in accumulating the drug in acidic cellular compartments. nih.gov

Influence of Halogenation and Alkyl Substitutions

The introduction of halogens and alkyl groups at various positions on the quinoline ring has been a common strategy to modulate the biological activity of 4-aminoquinoline analogues.

Halogenation: Halogenation, particularly at the C7 position of the quinoline ring, has been extensively studied in compounds analogous to this compound. A 7-chloro group is a hallmark of many potent 4-aminoquinoline antimalarials and is considered optimal for activity in many cases. pharmacy180.com Electron-withdrawing groups at the 7-position, such as chloro and trifluoromethyl, have been shown to lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov This modification can influence the pH trapping of the compounds in the target's acidic food vacuole. nih.gov Studies on 8-substituted quinolines have also explored halogenation at the C5-position, providing a route to novel analogues with potentially altered biological profiles. rsc.org The introduction of a 2,4-dichloro phenyl substitution on a side chain has shown variable effects, sometimes increasing and other times decreasing activity depending on the rest of the molecule's structure. nih.gov

Alkyl Substitutions: Alkyl substitutions on the quinoline ring can also impact biological performance. For example, a methyl group at the C3 position has been found to reduce activity in some 4-aminoquinoline series, while an additional methyl group at the C8 position can abolish it. pharmacy180.com In contrast, 6-methylation has been shown to improve the leishmanicidal effect of certain 4-aminoquinolines. frontiersin.org The introduction of a methyl group on sulfonyl analogues of 4-piperazinylquinoline was found to be unfavorable for anticancer activity. nih.gov

The following table summarizes the observed effects of various quinoline ring substitutions on the biological activity of 4-aminoquinoline analogues.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference(s) |

| C3 | Methyl | Reduced activity | pharmacy180.com |

| C5 | Halogen | Potential for novel activity profiles | rsc.org |

| C6 | Methyl | Improved leishmanicidal effect | frontiersin.org |

| C7 | Chloro | Generally optimal for antimalarial activity | pharmacy180.com |

| C7 | Electron-withdrawing groups (e.g., -CF3) | Lowers pKa, influences pH trapping | nih.gov |

| C8 | Methyl | Abolished or reduced activity | frontiersin.orgpharmacy180.com |

Role of Side Chain Architecture on Molecular Recognition

The side chain attached to the 4-amino group of the quinoline ring plays a pivotal role in molecular recognition and, consequently, in the biological activity of these compounds. The length, branching, and nature of the terminal functional groups of this side chain are all critical parameters.

Length and Branching of Aliphatic Chains

The length of the aliphatic side chain is a crucial factor influencing the activity of 4-aminoquinoline analogues. Studies have shown that both shortening and lengthening the linker of the alkylamine side chain can lead to compounds that remain effective against drug-resistant strains of pathogens. nih.govnih.gov For instance, side chains with two or three carbon atoms have been found to be optimal for retaining antimalarial activity against chloroquine-resistant strains. nih.gov Conversely, long-chain 4-aminoquinolines have demonstrated efficacy as anti-virulence agents. frontiersin.org

Systematic exploration of the side chain length in a series of 4N-substituted chloroquine (B1663885) analogues revealed that variations in the number of methylene (B1212753) units significantly impact potency. nih.gov Some studies have indicated that side chains with either short (≤3 carbons) or long (≥10 carbons) lengths are necessary for activity against certain resistant strains. nih.gov

Branching in the aliphatic side chain can also modulate activity. The introduction of bulky aliphatic or aromatic rings on the side chain has been explored, with some derivatives retaining or even exceeding the activity of parent compounds. nih.gov

The table below illustrates the impact of side chain length on the activity of 4-aminoquinoline analogues against resistant pathogens.

| Side Chain Length (Number of Carbons) | Activity against Resistant Strains | Reference(s) |

| ≤ 3 | Generally active | nih.govnih.gov |

| 4 - 8 | Generally inactive | nih.gov |

| ≥ 10 | Generally active | nih.gov |

Nature of Terminal Amine Functionalities

The nature of the terminal amine group on the side chain is a key pharmacophoric feature. A basic terminal amine is often considered essential for the activity of many 4-aminoquinoline derivatives. researchgate.net The tertiary amine in the side chain is important for the compound's biological action. pharmacy180.com

The substitution on this terminal amine significantly influences potency. For example, replacing a terminal N-diethylamino group with hydroxyl-methyl or chloro-methyl moieties can lead to a drastic decrease in activity. frontiersin.org The basicity of the terminal amine, along with the quinoline nitrogen, is critical for the accumulation of the drug in the acidic vacuoles of parasites. nih.gov Modifications of the terminal amino group to form amides with amino acids have also been explored, with some of these conjugates showing promising activity. researchgate.net

Stereochemical Influences on Activity

Stereochemistry can play a significant role in the biological activity of 4-aminoquinoline analogues. The D-isomer of chloroquine, for example, is reported to be less toxic than its L-isomer. pharmacy180.com In studies of bisquinoline derivatives, different stereoisomers, such as (±)-trans, 1R,2R-(-)-, and 1S,2S-(+)- isomers of N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, have exhibited potent activity.

The spatial arrangement of substituents can affect how the molecule interacts with its target. For instance, intramolecular hydrogen bonding between a protonated amine on the side chain and a hydrogen bond acceptor on an alkyl substituent has been shown to be crucial for potency against resistant strains. nih.gov This highlights the importance of the three-dimensional conformation of the molecule in its biological function.

Modulation of Physicochemical Parameters for Enhanced Activity

Detailed structure-activity relationship (SAR) studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. However, by examining the broader class of 4-aminoquinolines and 8-aminoquinolines, general principles on how modulating physicochemical parameters could enhance biological activity can be inferred and applied to this specific scaffold. The key physicochemical properties that are typically modulated in quinoline-based drug discovery include lipophilicity, electronic effects, and steric factors.

Lipophilicity: The lipophilicity of a molecule, often measured as its partition coefficient (logP) or distribution coefficient (logD), is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. For 4-aminoquinoline analogues, optimizing lipophilicity is a key strategy to enhance passage through biological membranes and accumulation at the target site.

Alkyl Chain Modification: Alterations to the methyl ester at the 8-position to longer or more branched alkyl esters would systematically increase lipophilicity. While this can enhance membrane permeability, excessive lipophilicity can lead to increased metabolic breakdown and reduced aqueous solubility.

Introduction of Polar Groups: The introduction of polar functional groups, such as hydroxyl or amino groups, on the quinoline core or on substituents would decrease lipophilicity, potentially improving solubility and reducing off-target effects.

Electron-Withdrawing and -Donating Groups: The placement of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), alkyl) at various positions on the quinoline ring can modulate the basicity of the 4-amino group. This, in turn, affects the ionization state of the molecule at physiological pH, which is often a key determinant of activity for aminoquinolines. For instance, in related 4-aminoquinolines, a 7-chloro substituent is known to enhance antimalarial activity. nih.gov

Steric Factors: The size and shape of the molecule and its substituents play a critical role in how it fits into the binding site of a biological target.

Bulky Substituents: The introduction of bulky groups can either enhance binding by occupying a specific pocket in the target protein or hinder binding due to steric clashes. The impact of such modifications is highly dependent on the specific topology of the target's binding site.

A hypothetical study on analogues of this compound might explore substitutions at various positions on the quinoline ring to understand their impact on a specific biological activity. The findings could be summarized in a data table similar to the one below:

| Compound ID | R1 | R2 | R3 | logP | Biological Activity (IC50, µM) |

| M4A8C | H | H | H | 2.5 | 10 |

| M4A8C-1 | 7-Cl | H | H | 3.1 | 1 |

| M4A8C-2 | 6-OCH3 | H | H | 2.3 | 8 |

| M4A8C-3 | H | 2-CH3 | H | 2.9 | 15 |

| M4A8C-4 | H | H | Ethyl | 2.9 | 7 |

| This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this compound. |

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound would be guided by an iterative process of design, synthesis, and biological testing, informed by SAR data and, where possible, structural information of the biological target.

Target-Based Design: If the biological target of this compound is known and its three-dimensional structure has been elucidated (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based drug design (SBDD) becomes a powerful tool.

Docking Studies: Computational docking simulations can be used to predict how analogues of this compound bind to the target. This allows for the in silico screening of virtual libraries of compounds to prioritize those with the most favorable predicted binding energies and interactions.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Ligand-Based Design: In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. These methods rely on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active analogues, a pharmacophore model can be developed and used to design new molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of newly designed analogues.

Bioisosteric Replacement: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The principle of bioisosteric replacement is a key strategy in rational drug design to optimize physicochemical and pharmacokinetic properties and to reduce toxicity. cambridgemedchemconsulting.comdrughunter.comnih.gov

Carboxylic Ester Bioisosteres: The methyl carboxylate group at the 8-position could be replaced with other groups to modulate properties. For example, amides or small heterocyclic rings like oxadiazoles (B1248032) could be used to alter hydrogen bonding potential and metabolic stability. drughunter.com

Ring System Bioisosteres: The quinoline ring itself could be replaced by other bicyclic heteroaromatic systems to explore new chemical space and potentially improve properties like selectivity or metabolic stability.

The rational design cycle for optimizing this compound analogues would involve the following steps:

Initial SAR Exploration: Synthesis and testing of a small library of analogues with simple modifications to identify key regions of the molecule for optimization.

Computational Modeling: Use of docking, pharmacophore modeling, or QSAR to generate hypotheses for more potent analogues.

Synthesis of Optimized Analogues: Chemical synthesis of the designed compounds.

Biological Evaluation: In vitro and in vivo testing of the new analogues to determine their activity and ADME properties.

Iterative Refinement: Using the new data to refine the computational models and design the next generation of analogues.

A summary of rational design strategies for this compound analogues could be presented as follows:

| Design Strategy | Approach | Desired Outcome |

| Target-Based | Docking simulations with a known receptor | Improved binding affinity and selectivity |

| Ligand-Based | Pharmacophore modeling based on active analogues | Design of novel scaffolds with similar activity |

| Bioisosteric Replacement | Replacing the methyl ester with an amide | Enhanced metabolic stability and solubility |

| Physicochemical Modulation | Introduction of a 7-chloro group | Increased potency |

| This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this compound. |

Mechanistic Investigations of Biological Activities in Vitro and Cellular Level

The antimalarial activity of 4-aminoquinoline (B48711) compounds is widely accepted to be a multi-faceted process centered on disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Inhibition of Hemoglobin Degradation Pathway

During its intraerythrocytic stage, the malaria parasite resides within a digestive vacuole where it consumes large amounts of the host cell's hemoglobin. This degradation process is a crucial source of amino acids for the parasite but also releases toxic-free heme (ferriprotoporphyrin IX). The action of 4-aminoquinolines is intrinsically linked to this pathway. By interfering with the subsequent detoxification of heme, these compounds trigger a cascade of toxic effects that lead to parasite death. The central role of hemoglobin degradation in the mechanism of action of 4-aminoquinolines has been well-established.

Complex Formation with Ferriprotoporphyrin IX (Fe(III)PPIX)

A primary mechanism of 4-aminoquinolines involves direct interaction with ferriprotoporphyrin IX (Fe(III)PPIX), or heme. The 4-aminoquinoline nucleus is understood to be responsible for complexing with Fe(III)PPIX. This interaction is believed to occur through π-π stacking between the quinoline (B57606) ring and the porphyrin system of heme. The formation of this drug-heme complex is a critical step that prevents the sequestration of heme into an inert crystalline form. This complex is toxic to the parasite and is considered a key element in the antimalarial effect.

Inhibition of β-Hematin (Hemozoin) Formation

To protect itself from the toxicity of free heme released during hemoglobin digestion, the malaria parasite detoxifies it by converting it into an insoluble, crystalline pigment called hemozoin, which is structurally identical to synthetic β-hematin. It is widely accepted that 4-aminoquinoline antimalarials act by inhibiting this hemozoin formation process. By forming a complex with heme, compounds like chloroquine (B1663885) effectively cap the growing crystal, preventing further polymerization into hemozoin. This inhibition leads to an accumulation of toxic free heme and drug-heme complexes within the parasite's digestive vacuole, ultimately causing oxidative damage to membranes and parasite death. The ability to inhibit β-hematin formation is considered a necessary, though not solely sufficient, condition for the antiplasmodial activity of this class of drugs.

Below is a table showing the β-hematin inhibitory activity of various quinoline compounds, illustrating the structure-activity relationships within this class.

| Compound | Type | β-Hematin Inhibition IC₅₀ (mM) | Antimalarial Activity (Pf W2 Strain) IC₅₀ (nM) |

| Chloroquine | 4-Aminoquinoline | 1.13 | 110.6 |

| Mefloquine | Quinoline Methanol | 1.79 | 3.9 |

| Compound 1a | Arylamino Alcohol | > 2 | 11.2 |

| Compound 1b | Arylamino Alcohol | 1.17 | 10.3 |

| Compound 2a | Arylamino Alcohol | > 2 | 22.1 |

| Data sourced from a study on arylamino alcohols, highlighting comparative inhibitory concentrations. The data illustrates that potent antimalarial activity does not always correlate directly with the highest β-hematin inhibition. |

Interaction with Parasite Nucleic Acids (e.g., DNA Binding)

While the primary mechanism of 4-aminoquinolines is centered on heme detoxification, other potential modes of action have been proposed. One such mechanism is the interaction with parasite nucleic acids, leading to the inhibition of DNA and RNA synthesis. Some studies have suggested that 4-aminoquinolines can form complexes with DNA, which could interfere with the parasite's replication and protein synthesis machinery. However, this mechanism is generally considered less significant than the inhibition of hemozoin formation, as the drug concentrations required for this effect may be higher than those achieved in therapeutic settings.

Target-Specific Enzyme Inhibition (e.g., PfDHFR)

The direct inhibition of specific parasite enzymes is another potential, though less central, mechanism for quinoline-based drugs. For instance, hybrid molecules that combine a 4-aminoquinoline core with other pharmacophores have been designed to target multiple pathways. Some 4-aminoquinoline-triazine hybrids have been shown to target the enzyme dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate pathway necessary for nucleic acid synthesis. In such hybrids, the triazine portion typically interacts with the enzyme's active site, while the quinoline moiety retains its ability to inhibit hemozoin formation. However, for a simple derivative like Methyl 4-aminoquinoline-8-carboxylate, significant direct inhibition of enzymes like PfDHFR is not considered its primary mode of action unless it is part of a more complex hybrid structure.

Accumulation in Parasite Cellular Compartments (e.g., Lysosomes, Vacuoles, Mitochondria, Acidocalcisomes)

A critical factor for the activity of 4-aminoquinolines is their ability to accumulate at high concentrations within the parasite's acidic digestive vacuole. As weak bases, these compounds are uncharged at physiological pH, allowing them to diffuse across cell membranes. Upon entering the acidic environment of the vacuole (pH ~5.2), the drug becomes protonated. This charged form is membrane-impermeable and becomes trapped, leading to concentrations several hundred times higher than in the surrounding plasma. This "ion-trapping" mechanism is essential for concentrating the drug at its site of action. Beyond the digestive vacuole, the versatile 4-aminoquinoline scaffold has also been shown to accumulate in other acidic compartments such as lysosomes and acidocalcisomes, which may contribute to its broader biological effects.

Anticancer Activity Mechanisms

The anticancer properties of the broader 4-aminoquinoline class have been attributed to several mechanisms of action, including the modulation of the cell cycle, inhibition of angiogenesis, and induction of apoptosis. However, specific studies detailing these mechanisms for this compound are not available.

Cell Cycle Modulation Studies

There is no specific information available in the reviewed scientific literature concerning studies on the modulation of the cell cycle by this compound.

Angiogenesis Inhibition Pathways (e.g., VEGF protein expression)

While some quinoline derivatives have been investigated for their ability to inhibit angiogenesis, for instance, by interacting with G-quadruplex structures in the promoter region of the Vascular Endothelial Growth Factor (VEGF) gene, no such studies have been specifically reported for this compound.

Apoptosis Induction Pathways

General studies on 4-aminoquinolines indicate their potential to induce apoptosis in cancer cells through various pathways, often involving mitochondrial-mediated processes. However, research delineating the specific apoptotic pathways triggered by this compound is not present in the available literature.

Anti-infective Mechanisms (Beyond Malaria)

The 4-aminoquinoline core is well-known for its role in antimalarial drugs, and research has extended to other anti-infective properties. Nevertheless, specific mechanistic studies on the antileishmanial and antibacterial actions of this compound are lacking.

Antileishmanial Pathways

The antileishmanial activity of various 4-aminoquinoline derivatives has been documented, with proposed mechanisms including the depolarization of the mitochondrial membrane potential and the induction of oxidative stress within the parasite. nih.gov However, there are no specific studies available that investigate these or other antileishmanial pathways for this compound.

Antibacterial Action Modalities

A range of 4-aminoquinoline derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains. The modalities of their antibacterial action are diverse and depend on the specific substitutions on the quinoline ring. At present, there is no available research that specifically details the antibacterial action modalities of this compound.

Antiviral Action Modalities

While direct studies on the antiviral mechanisms of this compound are not extensively detailed in the current body of scientific literature, the well-documented activities of related 4-aminoquinoline compounds, such as chloroquine and hydroxychloroquine, offer potential models for its action. nih.gov Antiviral drugs typically function by inhibiting viral replication within host cells. ebsco.comyoutube.com The mechanisms of action for antiviral medications can be broadly categorized into blocking viral entry, inhibiting the replication of the viral genome, and preventing the release of new viral particles. ebsco.com

For the 4-aminoquinoline class, several potential antiviral mechanisms have been proposed. One of the primary modes of action is thought to be the interference with the pH of endosomes and other intracellular vesicles. nih.gov Many viruses rely on a low pH environment within the endosome to facilitate the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. By accumulating in these acidic compartments and raising the pH, 4-aminoquinolines can prevent this fusion event, thereby inhibiting viral entry and subsequent replication.

Another proposed mechanism involves the inhibition of viral polymerases. These enzymes are essential for the replication of the viral genome. By interfering with the function of these polymerases, 4-aminoquinolines can halt the production of new viral genetic material. nih.gov Additionally, some studies suggest that these compounds can interfere with the glycosylation of cellular receptors that viruses use for attachment and entry into host cells.

It is important to note that while these mechanisms are established for other 4-aminoquinolines, further research is required to specifically elucidate the antiviral action modalities of this compound.

Antifungal Action Modalities

Currently, there is a lack of specific information in the scientific literature regarding the antifungal action modalities of this compound. While the quinoline scaffold is a component of some antifungal agents, the direct antifungal activity and the specific mechanisms of this compound have not been reported in the available research.

Immunomodulatory Mechanisms (e.g., Toll-like Receptor Agonism/Antagonism)

The immunomodulatory effects of quinoline derivatives have been a subject of significant research, with a particular focus on their interaction with Toll-like receptors (TLRs). nih.govnih.govnih.gov TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). mdpi.com The activation of TLRs triggers a signaling cascade that leads to the production of various cytokines and other inflammatory mediators, thereby initiating an immune response.

Certain quinoline-based compounds, particularly those with an imidazoquinoline structure, have been identified as potent agonists or antagonists of TLR7 and TLR8. nih.gov These receptors are involved in the recognition of single-stranded viral RNA. Agonists of TLR7 and TLR8 can stimulate a powerful immune response, which is a desirable characteristic for vaccine adjuvants and in the treatment of certain viral infections and cancers. Conversely, antagonists of these receptors can suppress an overactive immune response, which is beneficial in the context of autoimmune diseases. nih.gov

The interaction of these compounds with TLRs is highly dependent on their specific chemical structure. nih.gov Computational studies have suggested that some 4-aminoquinazoline compounds can bind to the MD-2 component of the TLR4 complex, which is typically involved in the recognition of bacterial lipopolysaccharide (LPS). This binding can lead to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines. nih.gov

While these findings highlight the potential for quinoline derivatives to modulate the immune system through TLR signaling, direct evidence for the interaction of this compound with any specific TLR is not yet available. Further investigation is needed to determine if this compound exhibits agonist or antagonist activity towards TLRs and to elucidate the precise molecular mechanisms of its potential immunomodulatory effects.

No publicly available scientific literature or research data could be located for the specific chemical compound "this compound" that addresses the preclinical research applications and therapeutic potential outlined in the request. Extensive searches were conducted to find information regarding its in vitro and in vivo efficacy, including its potential anti-parasitic, anti-tumor, and broad-spectrum anti-infective properties.

The search for data included targeted queries for:

In vitro anti-parasitic efficacy against Plasmodium falciparum strains.

In vitro antitumor efficacy against HCT-116, A549, DU-145, HepG2, LN229, MCF7, and MDA-MB468 human cancer cell lines.

Broad-spectrum anti-infective screening.

In vivo efficacy in murine models of malaria (Plasmodium berghei, Plasmodium yoelii).

In vivo efficacy in animal models for other infectious diseases such as Pneumocystis carinii and Leishmania donovani.

Consequently, it is not possible to generate the requested article with detailed research findings and data tables as no such information appears to be in the public domain for "this compound".

Preclinical Research Applications and Therapeutic Potential

In Vivo Efficacy Studies in Animal Models

Pharmacokinetic Profiling in Preclinical Species

Detailed pharmacokinetic data, including half-life and bioavailability, for Methyl 4-aminoquinoline-8-carboxylate in preclinical species is not currently documented in accessible scientific literature. However, studies on analogous 4-aminoquinoline (B48711) derivatives offer valuable insights into the expected pharmacokinetic behavior of this class of compounds.

For instance, preclinical evaluations of various 4-aminoquinoline antimalarial candidates in mice have demonstrated a wide range of pharmacokinetic profiles. Some analogs exhibit moderate half-lives of 4-6 hours and low oral bioavailability. youtube.com In contrast, other structurally related compounds have shown more favorable characteristics, with longer half-lives and improved plasma exposure values, comparable to or even exceeding those of established drugs like chloroquine (B1663885). ucsf.edunih.gov

The metabolic stability of 4-aminoquinoline derivatives is a critical factor influencing their pharmacokinetic profiles. Studies have shown that modifications to the side chains attached to the 4-amino group can significantly impact metabolic pathways, such as N-dealkylation, which is a common metabolic route for these compounds. ucsf.edu For example, the replacement of an N-ethyl group with an N-tert-butyl substituent has been shown to reduce N-dealkylation, leading to lower blood clearance and higher oral bioavailability in preclinical models. nih.gov

It is important to note that without direct experimental data for this compound, any assumptions about its specific pharmacokinetic parameters would be speculative. The presence of the methyl carboxylate group at the 8-position represents a key structural feature that would require dedicated preclinical studies to determine its influence on absorption, distribution, metabolism, and excretion (ADME).

Table 1: Representative Pharmacokinetic Data for selected 4-Aminoquinoline Analogs in Preclinical Models

| Compound/Analog | Preclinical Species | Key Pharmacokinetic Findings | Reference |

| Various Analogs | Mice | Moderate half-life (4-6 hours), low oral bioavailability. | youtube.com |

| Lead Molecules 18 & 4 | Mice | Biological half-lives and plasma exposure values similar to or higher than chloroquine. | ucsf.edunih.gov |

| N-tert-butyl isoquine (B1199177) (NTBI) | Mouse, Rat, Dog, Monkey | Reduced N-dealkylation, lower blood clearance, and higher oral bioavailability (≥68%) compared to other leads. | nih.gov |

| Compound 27 | Mice | Longer half-life than early leads but poor oral bioavailability. | acs.org |

| Compound 2 | Mice | Long half-life with potential for single-dose treatment. | acs.org |

This table presents data for analogs of this compound to provide context on the pharmacokinetic profiles within the 4-aminoquinoline class. Data for the specific subject compound is not available.

Lead Compound Identification and Optimization

The 4-aminoquinoline scaffold has been a cornerstone in the development of antimalarial drugs, leading to extensive efforts in lead compound identification and optimization. nih.govnih.gov The primary goal of these efforts has been to develop new agents that are effective against drug-resistant strains of parasites and possess improved pharmacological properties. nih.gov

Development of Advanced Analogues with Improved Activity

The development of advanced analogues of 4-aminoquinolines has been a continuous process driven by the need to combat resistance to existing drugs like chloroquine. nih.gov Researchers have explored various chemical modifications to the 4-aminoquinoline core structure to enhance activity and overcome resistance mechanisms.

A significant strategy has been the modification of the side chain at the 4-amino position. This has led to the synthesis of numerous derivatives with altered lengths, branching, and terminal functional groups. ucsf.edu For example, the introduction of bulky or conformationally constrained side chains has been explored to hinder the parasite's efflux mechanisms, which are a primary cause of chloroquine resistance.

Another approach involves the synthesis of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores. This strategy aims to create multifunctional molecules with novel mechanisms of action or the ability to target multiple pathways within the parasite.

Furthermore, computational modeling and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have become integral to the design of new analogues. ucsf.edu These tools help in the early identification of candidates with promising activity and favorable pharmacokinetic and safety profiles, thereby streamlining the drug discovery process. The synthesis of novel 4-aminoquinoline analogues often involves multi-step chemical processes, including the use of modern techniques like microwave-assisted synthesis to improve reaction efficiency. nih.gov

Identification of Structure-Activity-Relationship (SAR) Trends

The extensive research on 4-aminoquinoline derivatives has led to the establishment of several key structure-activity relationship (SAR) trends, primarily in the context of their antimalarial activity. nih.gov These trends provide a roadmap for the rational design of more potent and effective compounds.

A critical determinant of activity is the nature of the substituent at the 7-position of the quinoline (B57606) ring. Electron-withdrawing groups, such as chlorine, at this position are generally associated with enhanced antimalarial potency. nih.gov This is believed to be due to their influence on the electronic properties of the quinoline ring system and its interaction with the biological target.

The side chain at the 4-amino position is another crucial element for activity. The length and basicity of this side chain play a significant role in the accumulation of the drug within the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. researchgate.net Modifications to this side chain can modulate the compound's lipophilicity and its ability to traverse biological membranes.

Table 2: Key Structure-Activity Relationship (SAR) Trends for 4-Aminoquinoline Analogs

| Structural Feature | Influence on Activity | Reference |

| Substituent at 7-position | Electron-withdrawing groups (e.g., Chlorine) generally enhance antimalarial activity. | nih.gov |

| 4-Amino Side Chain | Length and basicity are crucial for drug accumulation in the parasite's food vacuole. | researchgate.net |

| Substitution at 8-position | Can potentially lead to a loss of activity. | youtube.com |

This table summarizes general SAR trends observed for the 4-aminoquinoline class of compounds. The specific impact of the methyl carboxylate at the 8-position of the title compound requires dedicated investigation.

Future Research Directions for Methyl 4 Aminoquinoline 8 Carboxylate

Exploration of Novel Synthetic Pathways

While classical methods for quinoline (B57606) synthesis, such as the Pfitzinger reaction, are well-established, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for Methyl 4-aminoquinoline-8-carboxylate and its analogues. mdpi.com Conventional syntheses of 4-aminoquinolines often involve the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor with an appropriate amine, which can be performed under various conditions including conventional heating, microwave irradiation, or with the aid of a base or acid catalyst. nih.gov

Future synthetic explorations could include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the quinoline core in a single step, improving atom economy and operational simplicity. frontiersin.org Palladium-catalyzed multicomponent domino reactions have already been successfully used for synthesizing 2-aryl-4-dialkylaminoquinolines. frontiersin.org

C-H Activation/Functionalization: Developing methods for the direct functionalization of the quinoline core's C-H bonds. This would avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences. For instance, C5-regioselective C–H fluorination of 8-aminoquinoline (B160924) amides has been achieved under metal-free conditions. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis. This technology can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes.

Novel Annulation Strategies: Investigating new cyclization or annulation strategies, such as the aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles, to build the polysubstituted quinoline scaffold with high efficiency and substrate compatibility. nih.govfrontiersin.org

Recent advances have demonstrated the synthesis of 4-aminoquinolines through various innovative methods, including palladium-assisted multicomponent synthesis and acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles. nih.gov Adapting such modern strategies could lead to more efficient and versatile pathways to obtain this compound.

Advanced Mechanistic Studies at Molecular and Cellular Levels

A thorough understanding of the mechanism of action is critical for the rational design of new drugs. For many 4-aminoquinoline (B48711) derivatives, particularly in the context of malaria, the mechanism involves inhibition of heme polymerization. researchgate.net However, the precise molecular targets and downstream cellular effects of this compound are yet to be determined.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein(s) or cellular pathways that this compound interacts with. For related antimalarial quinoline-4-carboxamides, translation elongation factor 2 (PfEF2) was identified as a novel target. acs.org

Elucidate Cellular Effects: Investigate the compound's impact on cellular organelles and functions. For example, some 4-aminoquinolines are known to accumulate in acidic compartments like lysosomes and can affect mitochondrial membrane potential, particularly in parasites like Leishmania. nih.govfrontiersin.org Studies could explore if this compound induces similar effects.

Analyze Resistance Mechanisms: As drug resistance is a major challenge, it is crucial to prospectively investigate potential resistance mechanisms. acs.org This can be done by generating and analyzing resistant cell lines to identify mutations or expression changes in the target protein or related pathways.

Utilize Molecular Modeling: Conduct detailed molecular dynamics simulations to understand the binding interactions between the compound and its putative targets at an atomic level. nih.gov This can provide insights into the conformational changes and stability of the drug-target complex.

Development of Highly Selective and Potent Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a clinical candidate. For this compound, a systematic medicinal chemistry program should be initiated to synthesize and evaluate a library of analogues. The goal is to improve potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification and optimization include:

Position 4 Amino Group: The nature of the substituent on the 4-amino group is often crucial for activity, especially against drug-resistant targets. nih.govucsf.edu Research should explore a variety of alkyl and aryl substituents to modulate basicity, lipophilicity, and target engagement.

Position 8 Carboxylate Group: The methyl ester at position 8 can be modified to other functional groups, such as amides, different esters, or carboxylic acids, to alter solubility, metabolic stability, and interactions with the target.

Quinoline Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the quinoline ring can fine-tune the electronic and steric properties of the molecule. acs.orgnih.gov For example, replacing a bromine with a fluorine at R¹ in a related series was tolerated and decreased lipophilicity. acs.org

The following table summarizes SAR insights from related 4-aminoquinoline series that could guide the development of analogues.

| Modification Position | Substituent Type | Observed Effect on Activity/Properties | Reference |

| R¹ (Quinoline Ring) | Chlorine or Fluorine vs. Bromine | Tolerated without significant loss of activity, decreases molecular weight and clogP. | acs.org |

| R² (Amide Side Chain) | Reduction of basicity | Can improve permeability but may dramatically reduce potency. | acs.org |

| R³ (Quinoline Ring) | Benzyl morpholine | Resulted in a 70-fold increase in potency and excellent bioavailability in a mouse model. | acs.orgnih.gov |

| Side Chain (Terminal N) | Removal of propyl group | Significantly extended metabolic half-lives in human microsomes. | ucsf.edu |

By systematically exploring these modifications, it is possible to develop analogues with significantly enhanced biological activity and drug-like properties. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govnih.gov These computational tools can be powerfully applied to the research program for this compound.

Key applications include:

Generative AI for Novel Scaffolds: Employing generative models, such as Generative Adversarial Networks (GANs), to design novel quinoline-based molecules with desired drug-like properties. azoai.comresearchgate.net Models like MedGAN have shown success in generating valid and novel quinoline scaffolds. azoai.com

Predictive Modeling (QSAR/ADMET): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogues before their synthesis. nih.gov Furthermore, ML algorithms can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov

Virtual Screening: Using deep learning models to screen large virtual libraries of compounds against identified biological targets, efficiently identifying potential hits for further investigation. azoai.com

Reaction Prediction: Utilizing ML algorithms to predict the outcomes of chemical reactions, which can aid in the design of efficient synthetic pathways for novel analogues. researchgate.net

By leveraging these in silico approaches, researchers can more effectively navigate the vast chemical space, focusing resources on the most promising candidates. azoai.comjsr.org

Investigation of Multi-Targeting Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govnih.gov The concept of designing single chemical entities that can modulate multiple targets simultaneously—multi-target-directed ligands (MTDLs)—has become an attractive therapeutic strategy. nih.gov The quinoline scaffold is a versatile platform for developing such agents. nih.govsemanticscholar.org

Future research should investigate the potential of this compound and its derivatives as MTDLs. This would involve:

Target Identification: Using computational and experimental methods to identify potential secondary or tertiary targets for the quinoline scaffold that are relevant to a specific disease. For example, quinoline derivatives have been designed to target topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) in cancer. nih.gov

Rational Design of MTDLs: Modifying the structure of this compound to optimize its binding affinity for multiple targets. This involves creating hybrid molecules that combine the quinoline core with other pharmacophores known to interact with different targets. Quinoline-sulfonamide hybrids, for instance, have been developed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for Alzheimer's disease. nih.gov

In Vitro and In Silico Evaluation: Screening the designed compounds against a panel of relevant targets to confirm their multi-targeting profile. Molecular docking and dynamics simulations can provide insights into how a single molecule interacts with different binding sites. nih.gov